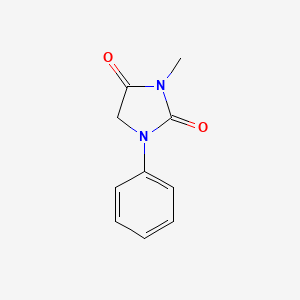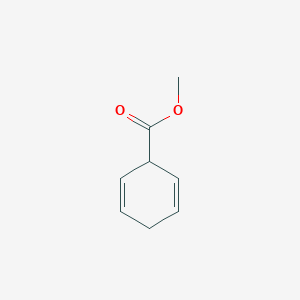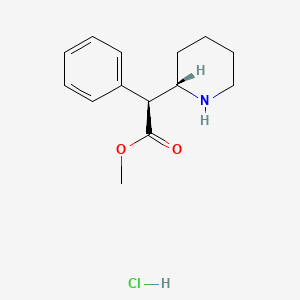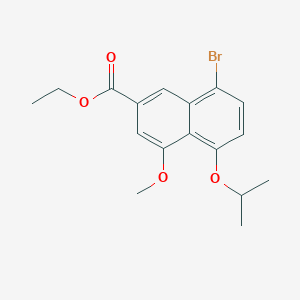![molecular formula C16H12FNO3 B8771155 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid CAS No. 73952-77-9](/img/structure/B8771155.png)
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is a synthetic organic compound that features a benzoxazole ring fused with a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group. One common method starts with commercially available 3-oxopentanoic acid methyl ester and 3-hydroxyacetophenone.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the fluorophenyl group.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity
Wirkmechanismus
The mechanism of action of 2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The benzoxazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity for these targets. Detailed studies are required to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluorophenylacetic acid: Used as an intermediate in the production of fluorinated anesthetics.
Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Pyrrolidine derivatives: Widely used in medicinal chemistry for their versatile biological activities.
Uniqueness
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid is unique due to its specific combination of a benzoxazole ring and a fluorophenyl group
Eigenschaften
CAS-Nummer |
73952-77-9 |
|---|---|
Molekularformel |
C16H12FNO3 |
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
2-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C16H12FNO3/c1-9(16(19)20)11-4-7-14-13(8-11)18-15(21-14)10-2-5-12(17)6-3-10/h2-9H,1H3,(H,19,20) |
InChI-Schlüssel |
ARPYQKTVRGFPIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


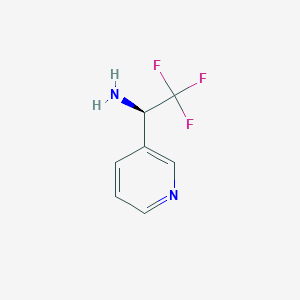
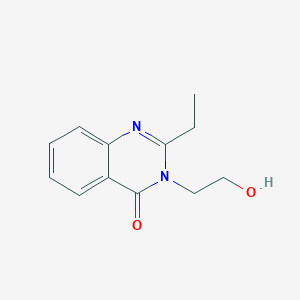
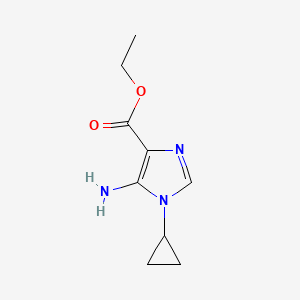
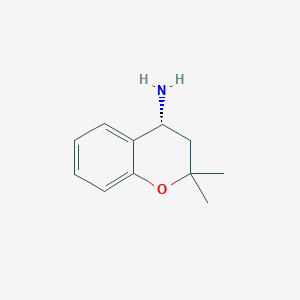
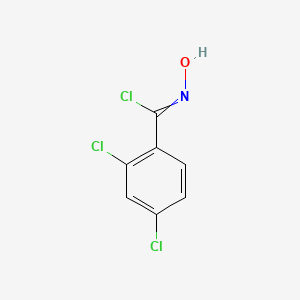
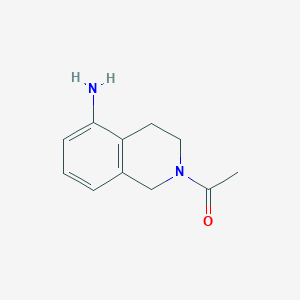

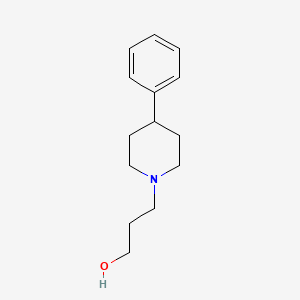
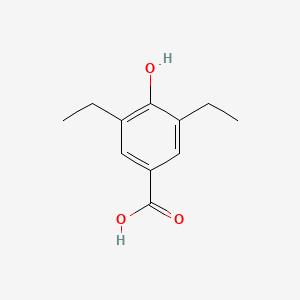
![5-Chloro-2-phenyloxazolo[5,4-B]pyridine](/img/structure/B8771137.png)
